molecular formula C8H8N4O3S B584354 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine CAS No. 139915-43-8

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine

Cat. No.: B584354
CAS No.: 139915-43-8
M. Wt: 240.237
InChI Key: MRRVOHQVHCGWIF-UHFFFAOYSA-N
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Description

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine is a chemical compound with the molecular formula C₈H₈N₄O₃S and a molecular weight of 240.24 g/mol . It is known for its fluorescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine typically involves the reaction of 4-chloro-7-nitrobenzofurazan with 2-aminoethanethiol under controlled conditions . The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine is extensively used in scientific research due to its fluorescent properties . Some of its applications include:

    Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.

    Biology: Employed in cellular imaging and tracking of biological processes.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the manufacturing of fluorescent dyes and markers.

Comparison with Similar Compounds

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
  • 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol

Comparison: 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine is unique due to its specific structure, which imparts distinct fluorescent properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability and ease of synthesis .

Properties

IUPAC Name

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c9-3-4-16-6-2-1-5(12(13)14)7-8(6)11-15-10-7/h1-2H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRVOHQVHCGWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)SCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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